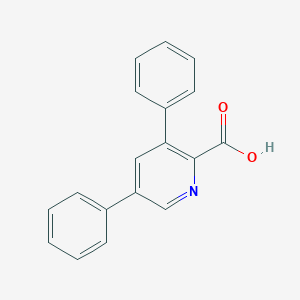![molecular formula C21H16N4OS B188057 1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone CAS No. 5930-17-6](/img/structure/B188057.png)
1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone, also known as BPTES, is a small molecule inhibitor that selectively targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has been studied extensively for its potential therapeutic applications in cancer treatment and metabolic disorders. In
Mecanismo De Acción
1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone selectively targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutaminase is overexpressed in many types of cancer, and targeting this enzyme with 1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone has been shown to inhibit cancer cell growth and proliferation. 1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone binds to the active site of glutaminase and inhibits its activity, leading to a decrease in glutamine metabolism and an increase in reactive oxygen species (ROS) production. This increase in ROS production can lead to apoptosis of cancer cells.
Efectos Bioquímicos Y Fisiológicos
1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone has been shown to selectively inhibit glutaminase activity in cancer cells, leading to a decrease in glutamine metabolism and an increase in ROS production. This increase in ROS production can lead to apoptosis of cancer cells. 1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone has also been shown to have potential therapeutic applications in metabolic disorders such as obesity and diabetes, as glutaminase plays a key role in regulating glucose and lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone has several advantages for lab experiments, including its selectivity for glutaminase and its potential therapeutic applications in cancer and metabolic disorders. However, 1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research on 1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone. One area of research is the development of more potent and selective glutaminase inhibitors based on the structure of 1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone. Another area of research is the investigation of the potential therapeutic applications of 1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone in other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to investigate the potential toxicity of 1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone and its derivatives, as well as their pharmacokinetic properties in vivo.
Métodos De Síntesis
The synthesis of 1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone involves the reaction of 4-bromobiphenyl with potassium thioacetate to form 4-(phenylthio)biphenyl. This intermediate is then reacted with 5-phenyl-1H-tetrazole-1-thiol and ethyl chloroacetate to yield 1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone. The synthesis of 1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone has been optimized to increase yield and purity, and various modifications have been made to the reaction conditions to improve the efficiency of the synthesis.
Aplicaciones Científicas De Investigación
1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone has been extensively studied for its potential therapeutic applications in cancer treatment and metabolic disorders. Glutaminase is overexpressed in many types of cancer, and targeting this enzyme with 1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone has been shown to inhibit cancer cell growth and proliferation. 1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone has also been studied for its potential use in the treatment of metabolic disorders such as obesity and diabetes, as glutaminase plays a key role in regulating glucose and lipid metabolism.
Propiedades
Número CAS |
5930-17-6 |
|---|---|
Nombre del producto |
1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone |
Fórmula molecular |
C21H16N4OS |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
1-(4-phenylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone |
InChI |
InChI=1S/C21H16N4OS/c26-20(18-13-11-17(12-14-18)16-7-3-1-4-8-16)15-27-21-22-23-24-25(21)19-9-5-2-6-10-19/h1-14H,15H2 |
Clave InChI |
FKUGUTWRIYZHJG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CSC3=NN=NN3C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CSC3=NN=NN3C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



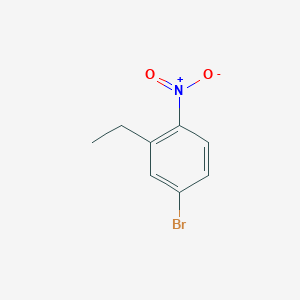
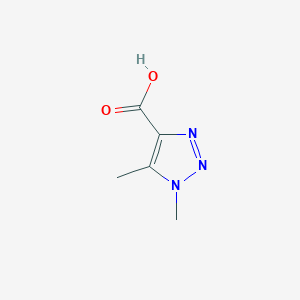
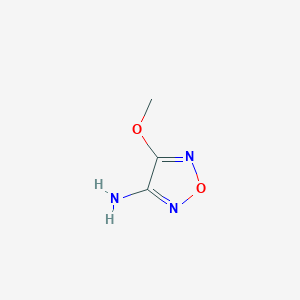
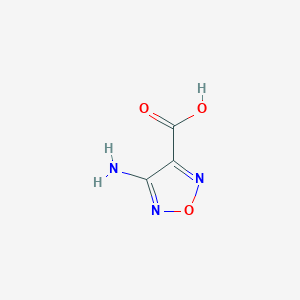
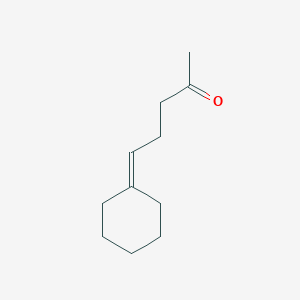
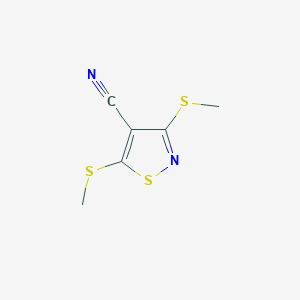

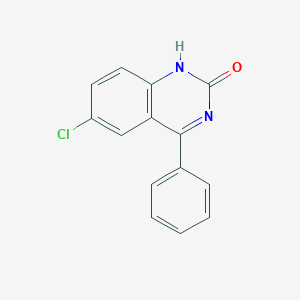
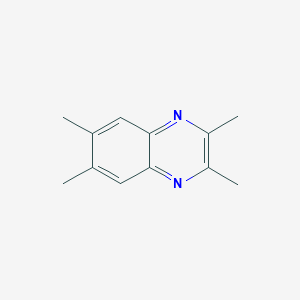
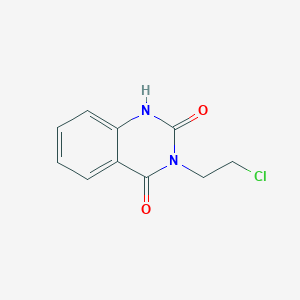
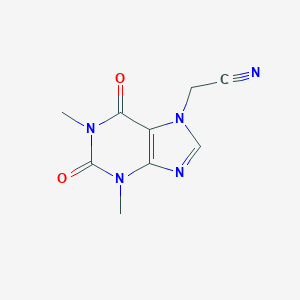
![6-(3-Fluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B187995.png)
![N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide](/img/structure/B187996.png)
